methyl 4-amino-2,5-dimethylbenzoate hydrochloride methyl 4-amino-2,5-dimethylbenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 478837-37-5
VCID: VC11607328
InChI: InChI=1S/C10H13NO2.ClH/c1-6-5-9(11)7(2)4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H
SMILES:
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

methyl 4-amino-2,5-dimethylbenzoate hydrochloride

CAS No.: 478837-37-5

Cat. No.: VC11607328

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 4-amino-2,5-dimethylbenzoate hydrochloride - 478837-37-5

Specification

CAS No. 478837-37-5
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name methyl 4-amino-2,5-dimethylbenzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-6-5-9(11)7(2)4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H
Standard InChI Key XKOPHGIEHFQEGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1N)C)C(=O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is characterized by its unique substitution pattern on the benzene ring. The IUPAC name, methyl 4-amino-2,5-dimethylbenzoate; hydrochloride, explicitly denotes the positions of functional groups:

  • Amino group (-NH2_2): Position 4

  • Methyl groups (-CH3_3): Positions 2 and 5

  • Ester group (-COOCH3_3): Position 1 (carboxyl position)

  • Hydrochloride salt: Protonation of the amino group enhances solubility in polar solvents.

Synthesis and Industrial Production

Synthetic Methodology

The synthesis involves two primary steps: esterification of the parent benzoic acid followed by salt formation with hydrochloric acid.

  • Esterification:

    • 4-Amino-2,5-dimethylbenzoic acid is reacted with methanol under acidic conditions (e.g., HCl or H2_2SO4_4) to form the methyl ester.

    • Reaction conditions: Reflux at 65–80°C for 3–4 hours.

    • Mechanism: Nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid.

  • Salt Formation:

    • The free amine is protonated using concentrated hydrochloric acid, yielding the hydrochloride salt.

    • This step enhances solubility in aqueous media, critical for pharmaceutical formulations.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to maximize yield and purity. Key parameters include:

  • Catalyst selection: Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions.

  • Temperature control: Precise maintenance of 70–75°C prevents decomposition.

  • Purification: Recrystallization from ethanol-water mixtures achieves >95% purity.

Pharmaceutical Applications

Intermediate in Drug Development

The compound’s amino and ester groups enable diverse derivatization:

  • Amino group: Participates in nucleophilic substitutions (e.g., acylations, alkylations) to introduce pharmacophores.

  • Ester group: Hydrolyzable to carboxylic acids for prodrug strategies.

Case Study: Anticancer Agent Synthesis

Derivatives of methyl 4-amino-2,5-dimethylbenzoate hydrochloride have shown inhibitory activity against tyrosine kinases, a target in oncology. For example:

  • Compound A: Introduction of a sulfonamide group at the amino position yielded a potent inhibitor of EGFR (IC50_{50} = 12 nM).

  • Compound B: Ester hydrolysis followed by coupling with polyethylene glycol improved bioavailability in murine models.

Role in Organic Synthesis

Building Block for Heterocycles

The amino group facilitates cyclization reactions to form nitrogen-containing heterocycles:

  • Quinazoline synthesis: Condensation with aldehydes yields fused pyrimidine derivatives.

  • Benzoxazole formation: Reaction with ortho-hydroxybenzoic acids produces bicyclic structures.

Functional Group Transformations

  • Reduction: Catalytic hydrogenation converts the ester to a benzyl alcohol derivative.

  • Oxidation: MnO2_2 oxidizes the methyl groups to carboxylic acids under mild conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Water: 15 mg/mL (25°C)

    • Ethanol: >50 mg/mL

    • Chloroform: 8 mg/mL

  • Stability:

    • pH-dependent degradation; stable at pH 4–6.

    • Photolabile; storage in amber glass recommended.

Spectroscopic Data

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (C=O ester), 1600 cm1^{-1} (aromatic C=C).

  • 1^1H NMR (DMSO-d6_6): δ 2.25 (s, 3H, CH3_3), 2.30 (s, 3H, CH3_3), 3.85 (s, 3H, OCH3_3), 6.90 (s, 1H, ArH).

Recent Research Advancements

Structural Modifications for Enhanced Bioactivity

  • Fluorinated analogs: Substitution of methyl groups with CF3_3 improved metabolic stability in hepatocyte assays.

  • Peptide conjugates: Covalent attachment to cell-penetrating peptides enhanced tumor targeting.

Computational Modeling

Density functional theory (DFT) studies predict strong binding to the ATP pocket of kinases (ΔG = -9.8 kcal/mol), guiding rational drug design.

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